molecular formula C10H15N3O2 B11777459 Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B11777459
M. Wt: 209.24 g/mol
InChI Key: PAYQPOZESPRQEV-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 1710195-16-6) is a high-value, multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a hybrid architecture that combines a piperidine ring, known for its prevalence in pharmaceuticals, with a methyl pyrazole-4-carboxylate group, creating a versatile scaffold for the development of novel bioactive molecules . As a heterocyclic amino acid derivative, this compound serves as a critical precursor in the synthesis of more complex molecular architectures. Its primary research application is as a key intermediate in the construction of DNA-encoded chemical libraries and for the development of peptidomimetics, which are crucial for modern high-throughput screening and the identification of new therapeutic leads . The piperidinyl-pyrazole core is of significant interest in medicinal chemistry for the design of central nervous system (CNS) active compounds, given that similar structures are found in potent inhibitors of neurotransmitter uptake . The synthetic utility of this building block is enhanced by its reactive functional groups. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or subjected to amidation reactions, while the piperidine nitrogen can be functionalized, for example, with a Boc (tert-butoxycarbonyl) protecting group to facilitate further synthetic manipulations . This reactivity allows researchers to efficiently create a diverse array of derivatives for structure-activity relationship (SAR) studies. WARNING: This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-piperidin-4-yl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13-9(8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13)

InChI Key

PAYQPOZESPRQEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole precursor under controlled conditions. For instance, the reaction of 4-piperidone with hydrazine hydrate followed by esterification can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

ConditionsReagentsProductYieldSource
Acidic hydrolysisHCl (6M), reflux, 6–8 hr3-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid80–90%
Basic hydrolysisNaOH (2M), MeOH, refluxSame as above85–92%

The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon. The piperidine ring remains stable under these conditions .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and sulfonylation reactions, enabling diversification of the molecule’s pharmacological profile.

Alkylation

ReagentConditionsProductYieldSource
Methyl iodideDMF, K₂CO₃, 50°C, 12 hrN-Methylpiperidinyl pyrazole derivative70–75%
Benzyl bromideTHF, DIEA, rt, 24 hrN-Benzylpiperidinyl pyrazole derivative65–68%

Acylation

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, TEA, 0°C → rtN-Acetylpiperidinyl pyrazole derivative82–85%
Boc anhydrideTHF, DMAP, rt, 6 hrN-Boc-protected derivative88–90%

These reactions exploit the nucleophilicity of the piperidine nitrogen. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to unsubstituted piperidines .

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions, though its electron-deficient nature limits reactivity.

Nitration

ConditionsReagentsProductYieldSource
HNO₃/H₂SO₄0°C, 2 hr5-Nitro-pyrazole derivative50–55%

Suzuki Coupling

ConditionsReagentsProductYieldSource
Pd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 hr5-Aryl-pyrazole derivative60–65%

Nitration occurs preferentially at the C-5 position due to the electron-withdrawing effect of the ester group. Cross-coupling reactions require palladium catalysts and tolerate aryl boronic acids with electron-donating groups .

Piperidine Ring Oxidation

The piperidine ring undergoes oxidation to form N-oxides under mild conditions:

ReagentConditionsProductYieldSource
mCPBADCM, rt, 6 hrPiperidine N-oxide derivative75–80%

Ester Reduction

The ester group can be reduced to a primary alcohol:

ReagentConditionsProductYieldSource
LiAlH₄THF, 0°C → reflux4-(Hydroxymethyl)pyrazole derivative70–75%

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

ReagentConditionsProductYieldSource
Benzoyl nitrile oxideToluene, reflux, 8 hrPyrazolo[1,5-a]pyridine derivative55–60%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ from the ester group .

  • pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis at pH < 3 or pH > 10 .

Scientific Research Applications

Biological Activities

The biological activities of methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. A structure-activity relationship analysis revealed that substituents on the piperidine ring significantly influence the compound's effectiveness.

Antifungal Properties

This compound has shown promising antifungal activity against several pathogenic fungi. In vitro studies indicate that this compound effectively inhibits fungal growth, making it a candidate for further development in antifungal therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of this pyrazole derivative is notable, as it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide stimulation. This suggests therapeutic applications in treating inflammatory diseases.

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, highlighting its potential as an anticancer agent .

Antifungal Activity

In another investigation focused on antifungal properties, compounds structurally related to this compound exhibited significant inhibition against Fusarium solani and Botrytis cinerea. These findings support the compound's potential application in agricultural antifungal treatments .

Data Tables

Biological Activity Compound Effectiveness
AnticancerThis compoundIC50 = 15 µM (MCF-7)
AntifungalThis compoundEffective against Cytospora sp.
Anti-inflammatoryThis compoundInhibition of TNF-α production

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound (Target) Not provided C10H15N3O2* ~209.25* Piperidin-4-yl (C5H10N) at C3 Methyl ester, secondary amine High solubility in acidic media
Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate 2090591-13-0 C11H17N3O2 223.27 Piperidin-4-yl at N1, methyl at C3 Methyl ester, tertiary amine Increased steric hindrance at N1
Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate 1017782-45-4 C9H14N2O2 182.22 tert-Butyl (C4H9) at C3 Methyl ester Lipophilic, low polarity
Ethyl 3-methyl-1H-pyrazole-4-carboxylate Not provided C7H10N2O2 154.17 Ethyl ester, methyl at C3 Ethyl ester Higher lipophilicity vs. methyl ester
3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride 2093702-63-5 C10H11BrClN 260.56 Piperidin-3-yl at C3, carboxamide Amide, hydrochloride salt Enhanced stability vs. ester analogs
Key Observations:
  • Substituent Position: The placement of the piperidine group (e.g., at C3 vs. N1) significantly alters steric and electronic profiles.
  • Ester vs. Amide : Replacement of the methyl ester with a carboxamide () improves hydrolytic stability but reduces metabolic activation, a critical factor in prodrug design .
  • Piperidine vs. tert-Butyl : The piperidin-4-yl group (target compound) enhances water solubility under acidic conditions compared to the hydrophobic tert-butyl substituent (), which may improve bioavailability in gastric environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives and piperidin-4-yl-containing precursors. For example, cyclocondensation using dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux conditions yields pyrazole-4-carboxylate intermediates, which can be further functionalized . Post-functionalization of the pyrazole core with piperidin-4-yl groups may involve nucleophilic substitution or coupling reactions under basic conditions .
  • Key Reagents :

ReagentRoleConditions
β-ketoestersCore building blockReflux in ethanol
DMF-DMACyclization promoter80–100°C, 6–12 h
Piperidin-4-yl halidesSubstituent sourceK₂CO₃, DMF, 60°C

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm, pyrazole protons at δ 7.5–8.5 ppm) and confirms ester carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₆N₃O₂: 238.12) and fragmentation patterns .
  • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations in the pyrazole-piperidine system .

Q. What are the typical reactivity patterns of the ester and piperidinyl groups?

  • Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH/H₂O) converts the methyl ester to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .
  • Piperidinyl Functionalization : The piperidine nitrogen undergoes alkylation or acylation (e.g., with methyl iodide or acyl chlorides) to modulate steric/electronic properties .

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